

Independent validation of published Dimethandrolone research findings

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Compound of Interest

Compound Name: *Dymanthine*

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An Independent Validation and Comparison of Published Dimethandrolone Undecanoate (DMAU) Research Findings

Introduction to Dimethandrolone Undecanoate (DMAU)

Dimethandrolone undecanoate (DMAU) is an investigational oral male contraceptive agent.[1] It is a prodrug that is converted in the body to its active form, dimethandrolone (DMA).[2] DMA exhibits both androgenic and progestational activity, which allows it to suppress the hormones necessary for sperm production while providing androgenic support to mitigate symptoms of low testosterone.[2] Specifically, DMAU suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces intratesticular testosterone and inhibits spermatogenesis.[3] A key feature of DMA is that it is not converted to estrogen by aromatase, which may offer a different side-effect profile compared to testosterone-based therapies.[2]

This guide provides an independent validation and comparison of published research findings on DMAU, focusing on quantitative data from clinical trials, detailed experimental methodologies, and visual representations of its mechanism and study workflows.

Comparative Analysis of Clinical Trials

The majority of published data on oral DMAU comes from a foundational Phase I clinical trial that assessed its safety, tolerability, pharmacokinetics, and pharmacodynamics over 28 days of

daily administration.[2][4] Additionally, a comparative study has been published analyzing the metabolic effects of DMAU versus another investigational male contraceptive, 11 β -methyl-19-nortestosterone dodecylcarbonate (11 β -MNTDC).[5][6] Other studies, including those on an injectable formulation of DMAU and a longer-term study focused on spermatogenesis suppression, have been registered, but their full results are not yet widely published.[3][7]

Table 1: Summary of Key Clinical Trials on Dimethandrolone (DMAU)

Study Focus	Clinical Trial Identifier	Duration	Participants (n)	Key Objectives	Status
Oral DMAU Safety and Pharmacodynamics	NCT01382069	28 days	100 (83 completed)	To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of daily oral DMAU. [1] [4]	Completed
Comparative Metabolic Effects	N/A	28 days	N/A	To compare the metabolic effects of DMAU and 11 β -MNTDC. [5] [6]	Completed
Injectable DMAU Safety and Pharmacokinetics	NCT02927210	Single Dose	84	To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of a single intramuscular or subcutaneous injection of DMAU. [8]	Completed
Spermatogenesis Suppression with Oral DMAU	NCT03455075	12 weeks	100	To evaluate the suppression of spermatogen	Completed

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Data Presentation

The following tables summarize the quantitative data from the 28-day oral DMAU study.

Table 2: Effects of Oral DMAU on Endocrine Parameters (28-Day Study)

Parameter	Placebo	100 mg DMAU	200 mg DMAU	400 mg DMAU
LH (IU/L)	No significant change	Marked Suppression	Marked Suppression	Marked Suppression (<1.0 IU/L)
FSH (IU/L)	No significant change	Marked Suppression	Marked Suppression	Marked Suppression (<1.0 IU/L)
Testosterone (ng/dL)	No significant change	Marked Suppression	Marked Suppression	Marked Suppression (<50 ng/dL)

Data is qualitative as presented in the search results. The 400 mg dose showed the most profound suppression, consistent with effective contraception.[1][4]

Table 3: Effects of Oral DMAU on Metabolic and Safety Parameters (28-Day Study)

Parameter	Placebo	100 mg DMAU	200 mg DMAU	400 mg DMAU
HDL Cholesterol ("Good" Cholesterol)	No significant change	Mild Decrease	Mild Decrease	Mild Decrease
Weight Gain	No significant change	Mild Increase	Mild Increase	Mild Increase
Liver Function Tests	No clinically significant changes	No clinically significant changes	No clinically significant changes	No clinically significant changes
Kidney Function Tests	No clinically significant changes	No clinically significant changes	No clinically significant changes	No clinically significant changes

All reported changes in the DMAU groups were mild.[\[1\]](#)[\[10\]](#)

Table 4: Comparative Metabolic Effects of DMAU vs. 11 β -MNTDC (28-Day Studies)

Parameter	DMAU	11 β -MNTDC
HDL-C	Decrease	Decrease
LDL-C	No significant change	Increase
Weight	Increase	Increase
Hematocrit	Increase	Increase
Fasting Glucose	No change	No change
Fasting Insulin	No change	No change
HOMA-IR (Insulin Resistance)	No change	No change
Adiponectin	Slight decrease	No change

This table presents a summary of the comparative findings between the two investigational drugs.[\[5\]](#)[\[6\]](#)

Experimental Protocols

28-Day Oral DMAU Study (NCT01382069)

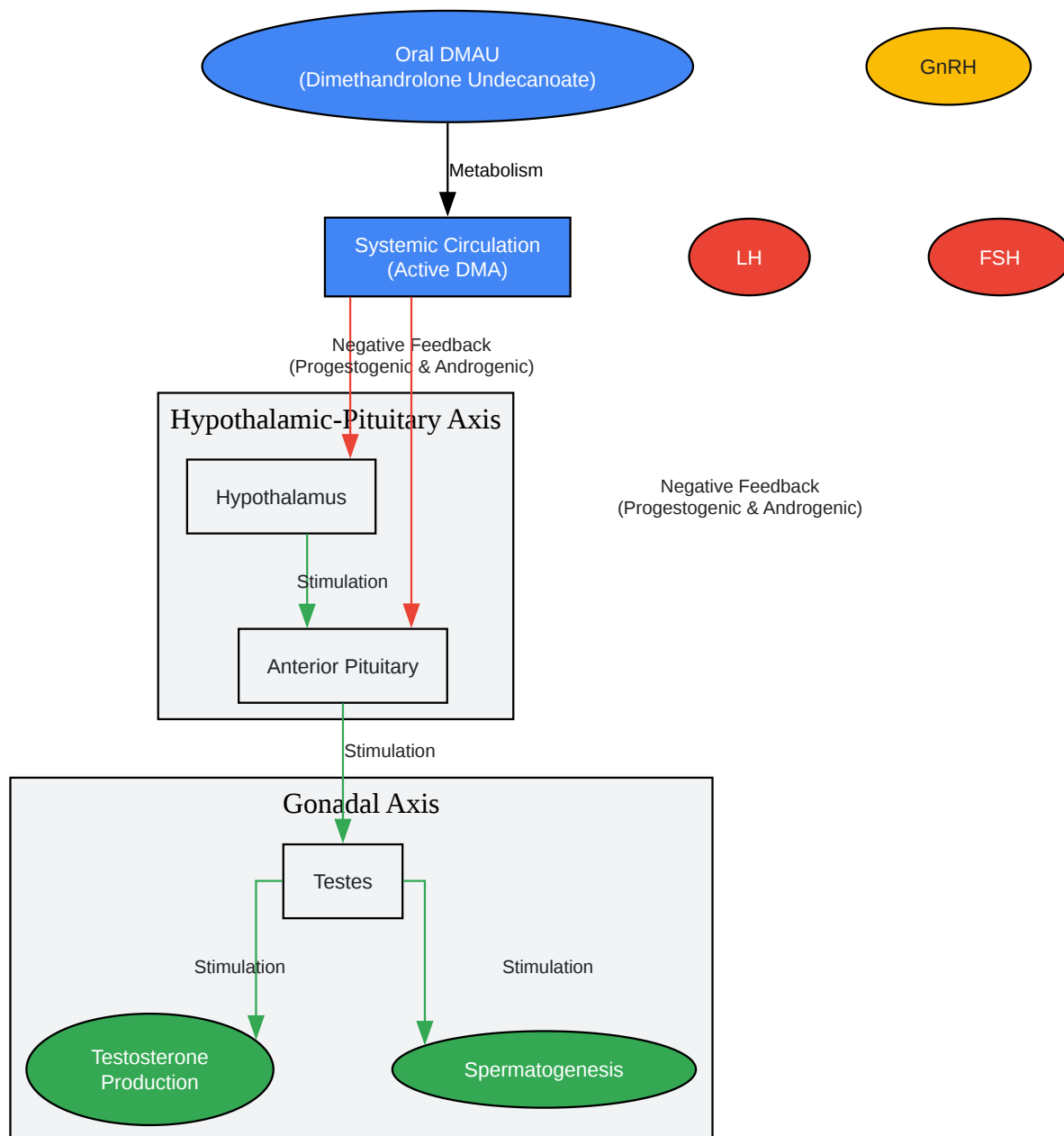
- Study Design: This was a Phase I, double-blind, randomized, placebo-controlled, dose-escalation study.[\[4\]](#)[\[11\]](#)
- Participants: The study enrolled 100 healthy men aged 18 to 50 years.[\[1\]](#)
- Interventions: Participants received daily oral doses of 100 mg, 200 mg, or 400 mg of DMAU, or a placebo, for 28 consecutive days.[\[4\]](#)[\[11\]](#) Two formulations of DMAU were tested: one in castor oil/benzyl benzoate and another as a powder in capsules.[\[11\]](#) The study drug was administered with food to enhance absorption.[\[1\]](#)
- Outcome Measures:
 - Primary Outcomes: Safety and tolerability were assessed through monitoring of vital signs, laboratory safety tests (including liver and kidney function), and adverse events.[\[4\]](#)
 - Secondary Outcomes: Pharmacokinetic profiles of DMAU and DMA were determined. Pharmacodynamic effects were measured by changes in serum levels of LH, FSH, and sex hormones.[\[4\]](#)

Comparative Metabolic Effects Study (DMAU vs. 11 β -MNTDC)

- Study Design: This was a comparative analysis of data from two separate 28-day clinical trials of DMAU and 11 β -MNTDC.[\[5\]](#)
- Participants: Healthy men received either DMAU, 11 β -MNTDC, or a placebo for 28 days.[\[5\]](#)
- Interventions: Daily oral administration of the investigational drug or placebo.
- Outcome Measures: The study assessed changes in insulin sensitivity (fasting glucose, fasting insulin, HOMA-IR), adiponectin, lipid profiles (HDL-C, LDL-C), weight, and hematocrit.[\[5\]](#)[\[6\]](#)

Visualizations

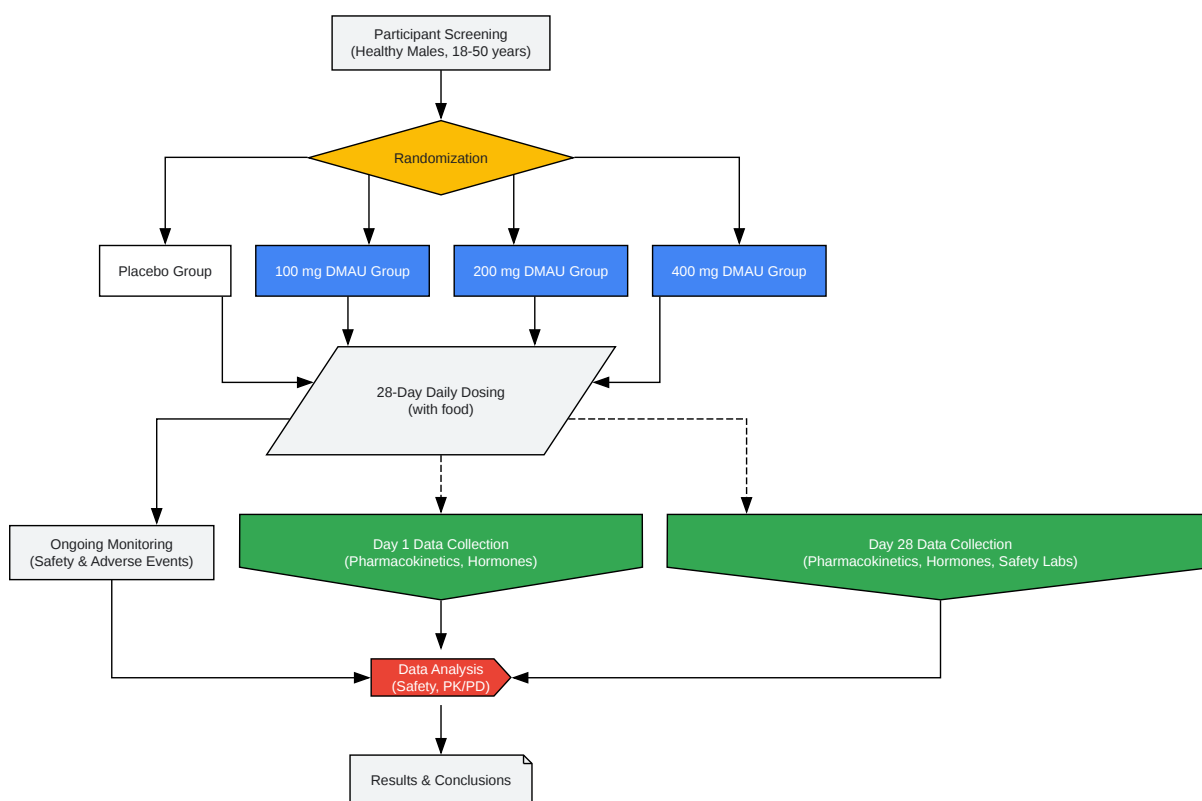
Signaling Pathway of Dimethandrolone (DMAU)



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Caption: Mechanism of Action of DMAU on the HPG Axis.

Experimental Workflow of the 28-Day Oral DMAU Clinical Trial



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